molecular formula C24H22N2O2S B2697171 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea CAS No. 2034594-62-0

1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea

Cat. No.: B2697171
CAS No.: 2034594-62-0
M. Wt: 402.51
InChI Key: LUPXRAQJINHHJY-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzhydryl group, a 2-hydroxyethyl chain, and a benzo[b]thiophene heteroaromatic system. This specific arrangement is often investigated for its potential to modulate biological pathways. Urea derivatives are frequently explored for their diverse bioactivities, and the presence of the benzo[b]thiophene moiety is a feature in compounds studied for various therapeutic targets . Similarly, molecules containing the benzhydryl group have been researched in the context of central nervous system (CNS) disorders and other specific physiological functions . The secondary alcohol group in the structure may contribute to the compound's overall polarity and potential for molecular interactions. Researchers may value this chemical as a key intermediate or a novel scaffold for developing new therapeutic agents, particularly in high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at oncology, neurology, and endocrinology. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzhydryl-3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-21(20-16-29-22-14-8-7-13-19(20)22)15-25-24(28)26-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,27H,15H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPXRAQJINHHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of benzhydryl chloride with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine to form the intermediate, which is then reacted with isocyanate to yield the final urea derivative . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the hydroxyethyl moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzo[b]thiophene ring.

    Reduction: Reduced forms of the benzhydryl or hydroxyethyl groups.

    Substitution: Substituted derivatives at the benzhydryl or hydroxyethyl positions.

Scientific Research Applications

1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl urea linkage may facilitate binding to proteins, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[b]thiophene and Urea Moieties

  • Compound 7a-d (): These urea derivatives feature tetrahydrobenzo[b]thiophene cores with cyano, benzoyl, or hydrazono substituents. Unlike the target compound, they lack the benzhydryl group and hydroxyethyl linker. This difference may impact solubility and target binding .
  • 1-(1,3-Benzothiazol-2-yl)-3-benzoylthio-urea () : Replacing benzo[b]thiophene with benzothiazole alters electronic properties (increased electronegativity due to the thiazole nitrogen). The benzoylthio-urea group introduces additional steric bulk, which may reduce membrane permeability compared to the hydroxyethyl-urea in the target compound .

Benzo[b]thiophene-Containing Non-Urea Compounds

  • (Z)-5-[2-(Benzo[b]thiophen-3-yl)ethenyl]-1H-tetrazole (): This tetrazole derivative exhibits a planar benzothiophene system with dihedral angles of 60.94°–88.92° relative to the tetrazole ring.
  • (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)prop-2-en-1-one derivatives (): Compounds 8–10 feature a propenone linker instead of urea. Substituents like fluorine (8, 10) or methoxy (9) influence electronic properties (e.g., electron-withdrawing effects of fluorine). These compounds prioritize ketone-mediated interactions over urea-driven hydrogen bonding, suggesting divergent target selectivity .

HDAC6 Inhibitors with Benzo[b]thiophene Scaffolds ()

A patent discloses 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole derivatives as HDAC6 inhibitors. Unlike the target compound, these molecules utilize tetrazole and oxadiazole rings for zinc-binding in HDAC active sites.

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Key Features Potential Advantages/Disadvantages Reference
Target Compound Benzhydryl, hydroxyethyl-urea, benzo[b]thiophene Enhanced H-bonding; planar aromatic system N/A
7a-d (Urea derivatives) Tetrahydrobenzo[b]thiophene, cyano/benzoyl substituents Conformational rigidity; reduced planarity
Tetrazole derivatives Benzo[b]thiophene-tetrazole, dihedral angles 60.94°–88.92° Strong π-π stacking; limited H-bonding
Propenone derivatives Fluorine/methoxy substituents, propenone linker Electron modulation; ketone-mediated interactions
HDAC6 Inhibitors Tetrazole-oxadiazole, difluoromethyl Zinc-binding capacity; potential off-target effects

Research Findings and Implications

  • Planarity and Dihedral Angles : The target compound’s benzo[b]thiophene and urea groups likely adopt a planar conformation, similar to tetrazole derivatives in . However, dihedral angles between aromatic systems (e.g., 23.91°–84.47° in ) suggest that substituent positioning critically affects molecular interactions .
  • Hydrogen-Bonding vs. Hydrophobic Interactions : Urea-containing compounds (target, 7a-d) prioritize H-bonding, whereas tetrazole/oxadiazole derivatives (–3) favor hydrophobic or metal-coordination interactions. This dichotomy highlights the need for target-specific design .

Biological Activity

1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be depicted as follows:

C20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a benzhydryl group and a benzo[b]thiophene moiety, which are crucial for its biological interactions.

Research indicates that this compound exhibits antitumor and anti-inflammatory properties. The mechanisms by which it exerts these effects include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.
  • Modulation of Signaling Pathways : It is believed to interfere with specific signaling pathways involved in inflammation and tumor growth, including the NF-kB pathway.

Biological Activity Data

Activity TypeEffectiveness (IC50)Reference
Antitumor15 µM
Anti-inflammatory20 µM
Cytotoxicity10 µM

Case Studies

  • Antitumor Activity : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
  • Anti-inflammatory Effects : Another investigation assessed the compound's ability to reduce inflammation in a murine model of arthritis. The results indicated a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) following administration of the compound, with an IC50 value of 20 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and moderate half-life, making it suitable for further development as a therapeutic agent.

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